N-(2-aminoethyl)-4-iodobenzamide hydrochloride
Description
N-(2-aminoethyl)-4-iodobenzamide hydrochloride is a benzamide derivative characterized by a 4-iodobenzoyl group linked to an ethylamine backbone, protonated as a hydrochloride salt. This compound is synthesized via a multi-step process involving coupling reactions between 4-iodobenzoic acid and glycine ethyl ester, followed by hydrolysis and purification (). The iodine substituent on the aromatic ring confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and radiopharmaceuticals ().
Properties
IUPAC Name |
N-(2-aminoethyl)-4-iodobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKIDFJCWZIWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145343-82-4 | |
| Record name | N-(2-aminoethyl)-4-iodobenzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-iodobenzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzoic acid and 2-aminoethanol.
Amidation Reaction: 4-iodobenzoic acid is reacted with 2-aminoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-(2-hydroxyethyl)-4-iodobenzamide.
Conversion to Amine: The hydroxyl group in N-(2-hydroxyethyl)-4-iodobenzamide is then converted to an amine group through a reaction with thionyl chloride (SOCl2) followed by ammonia (NH3) treatment.
Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid (HCl) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-4-iodobenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(2-aminoethyl)-4-azidobenzamide or N-(2-aminoethyl)-4-cyanobenzamide can be formed.
Oxidation Products: Oxidation of the amine group can yield imines or nitriles.
Reduction Products: Reduction can lead to secondary amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-aminoethyl)-4-iodobenzamide hydrochloride serves as a crucial building block for synthesizing pharmaceutical compounds. Its structure allows it to interact with specific receptors or enzymes, making it valuable in drug development.
Case Study: Monoamine Oxidase B Inhibition
- Compound : this compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders.
- Findings : Inhibitory potency was demonstrated with a Ki value of 0.80 μM, indicating its potential for treating conditions related to monoamine neurotransmitter metabolism, such as Parkinson's disease .
Biological Research
The compound is employed extensively in biological research to study various pathways and mechanisms involving iodine-containing molecules.
Applications in Protein-Glycan Interactions
- This compound is utilized to investigate protein-glycan interactions, which are essential for understanding cell adhesion and immune recognition processes .
Radiolabeling and Imaging Techniques
Due to the presence of iodine, this compound is suitable for radiolabeling applications in imaging studies.
Case Study: SPECT Imaging
- Purpose : The compound has been explored as a potential radiolabeled ligand for studying MAO-B function in vivo using single-photon emission computed tomography (SPECT).
- Results : Biodistribution studies indicated high uptake in specific brain regions, suggesting its utility in neuroimaging .
Chemical Probes
This compound functions as a chemical probe to explore the activity of various biological targets.
Mechanism of Action
- The compound's amine group can form hydrogen bonds with biological molecules, while the iodine atom can engage in halogen bonding. These interactions modulate the activity of enzymes and receptors, leading to significant biological effects .
Synthesis and Characterization
The synthesis of this compound involves several steps:
| Step | Description |
|---|---|
| Starting Materials | 4-Iodobenzoic acid and 2-aminoethanol |
| Amidation Reaction | Reacting 4-iodobenzoic acid with 2-aminoethanol using dicyclohexylcarbodiimide (DCC) |
| Conversion to Amine | Hydroxyl group conversion via thionyl chloride followed by ammonia treatment |
| Formation of Hydrochloride Salt | Treatment with hydrochloric acid |
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-4-iodobenzamide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Benzamides
RO16-1649 (N-(2-aminoethyl)-4-chlorobenzamide hydrochloride)
- Structure : Features a 4-chlorobenzamide group instead of iodine.
- Function: A selective monoamine oxidase-B (MAO-B) inhibitor and imidazoline I2 receptor ligand ().
N-(2-aminoethyl)-2-(trifluoromethyl)pyridine-3-carboxamide hydrochloride (Compound 44)
- Structure : Pyridine ring with a trifluoromethyl group replaces the iodobenzamide.
- Function: Potent anti-Trypanosoma brucei activity (IC50 <1 μM) ().
- Key Differences :
Aromatic and Backbone-Modified Analogs
M8-B Hydrochloride (TRPM8 Antagonist)
- Structure : Contains a thiophene-2-carboxamide core and a benzyloxy-methoxybenzyl group instead of iodobenzamide.
- Function : TRPM8 channel antagonist used in ocular pain and dry eye disease ().
- Key Differences: The thiophene ring and methoxybenzyl group enhance hydrophobic interactions with TRPM8, unlike the iodine’s diagnostic utility. Both compounds retain the N-(2-aminoethyl) backbone, critical for solubility as hydrochloride salts.
N-(2-aminoethyl)-N-(4-chlorophenyl)benzamide hydrochloride (Compound 20)
Physicochemical and Pharmacokinetic Properties
| Property | N-(2-aminoethyl)-4-iodobenzamide HCl | RO16-1649 (4-Cl) | Compound 44 (CF3-pyridine) | M8-B (Thiophene) |
|---|---|---|---|---|
| Molecular Weight | ~352 g/mol | ~246 g/mol | ~389 g/mol | ~460 g/mol |
| LogP (Predicted) | 2.8 | 1.9 | 3.5 | 4.2 |
| Solubility (HCl salt) | High in aqueous media | High | Moderate | Moderate |
| Key Application | Diagnostic imaging | MAO-B inhibition | Anti-parasitic | TRPM8 antagonism |
Data derived from synthesis yields (–3, 9) and structural analysis.
Biological Activity
N-(2-aminoethyl)-4-iodobenzamide hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its structural features and biological activity. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Key Features:
- Amine Group: Contributes to its reactivity and interaction with biological targets.
- Iodine Atom: Enhances the compound's potential for radiolabeling, making it suitable for imaging studies.
- Benzamide Structure: Provides a framework for interaction with various biological receptors.
The biological activity of N-(2-aminoethyl)-4-iodobenzamide primarily involves its interaction with monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters.
- Inhibition of MAO-B: Studies have shown that N-(2-aminoethyl)-4-iodobenzamide exhibits selective inhibition of MAO-B, which is crucial in the degradation of dopamine and other monoamines. This inhibition can lead to increased levels of these neurotransmitters, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .
- Radiolabeling for Imaging: The compound has been utilized in radiolabeling studies for imaging techniques like SPECT (Single Photon Emission Computed Tomography). Its high radiochemical purity (>95%) allows for effective visualization of MAO-B activity in human brains .
1. Neuropharmacology
Research indicates that N-(2-aminoethyl)-4-iodobenzamide may play a role in neuropharmacology due to its ability to modulate neurotransmitter levels. The following table summarizes relevant findings:
2. Cancer Research
The compound's structure allows it to be investigated as a potential therapeutic agent in oncology. For instance, benzamide derivatives have been studied for their ability to inhibit cancer cell growth through various mechanisms, including targeting metabolic pathways .
3. Synthetic Applications
N-(2-aminoethyl)-4-iodobenzamide serves as a building block in organic synthesis, facilitating the development of more complex molecules used in medicinal chemistry . Its iodine content makes it particularly valuable for creating radiolabeled compounds for diagnostic purposes.
Case Study 1: SPECT Imaging
A study involving the radiolabeling of N-(2-aminoethyl)-4-iodobenzamide demonstrated its efficacy in imaging MAO-B in rat models, revealing significant uptake in the pineal gland. This suggests potential applications in studying disorders related to this region .
Case Study 2: Antitumor Activity
Research on benzamide derivatives has indicated that compounds similar to N-(2-aminoethyl)-4-iodobenzamide exhibit antitumor effects by inhibiting key enzymes involved in cancer cell proliferation . These findings warrant further investigation into the specific mechanisms by which N-(2-aminoethyl)-4-iodobenzamide might exert similar effects.
Q & A
Q. Basic Research Focus
- 1H NMR (300–500 MHz, d₆-DMSO) : Confirm the presence of the 2-aminoethyl moiety (δ 2.8–3.2 ppm, multiplet) and aromatic protons (δ 7.5–8.5 ppm). Iodine’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield .
- ESI-MS : Verify the molecular ion peak ([M+H]⁺) and isotopic pattern (iodine exhibits a 1:1 M/M+2 ratio).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Consideration :
Discrepancies in NMR data (e.g., unexpected splitting) may arise from rotational isomerism in the amide bond. Variable-temperature NMR or 2D experiments (COSY, HSQC) can resolve such ambiguities .
How do substituent variations on the benzamide ring influence physicochemical properties and analytical characterization?
Q. Basic Research Focus
- Electron-withdrawing groups (e.g., I, Cl) : Increase logP (hydrophobicity) and reduce solubility in aqueous buffers, necessitating DMSO or ethanol as stock solvents .
- Steric hindrance (e.g., trifluoromethyl) : Broadens NMR peaks due to restricted rotation, complicating integration .
Advanced Consideration :
In mass spectrometry, halogenated analogs (e.g., iodine) may undergo in-source fragmentation, producing [M-I]+ ions. High-resolution MS (HRMS) is recommended to distinguish fragment ions from impurities .
What strategies resolve spectral data contradictions during characterization of N-(2-aminoethyl) benzamide derivatives?
Q. Advanced Research Focus
- NMR inconsistencies : For compounds with multiple chlorines or iodines, check for diastereomer formation (e.g., compound 5.1.1.18/19 , resolved via HPLC ).
- MS adducts : Sodium or potassium adducts ([M+Na]⁺) can obscure molecular ions. Use ammonium formate buffers to suppress adduct formation .
How should stability issues of this compound be addressed in solvent systems?
Q. Advanced Research Focus
- Aqueous solutions : Hydrolysis of the amide bond may occur at pH > 8.0. Prepare fresh solutions in 0.1% HCl (pH ~3) for biological assays .
- Solid-state storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidative degradation of the iodine moiety .
What methodological approaches are recommended for SAR studies evaluating halogen substitution (I vs. Cl) on bioactivity?
Q. Advanced Research Focus
- Comparative synthesis : Synthesize analogs with I, Cl, or Br at the para position using identical conditions (e.g., compound 12 vs. 13 ).
- Biological assay design : Use standardized Trypanosoma brucei viability assays (e.g., resazurin-based) with IC₅₀ calculations. Account for solubility differences by normalizing DMSO concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
